

# Physical and chemical properties of Empagliflozin-d4

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## Compound of Interest

Compound Name: Empagliflozin-d4

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An In-depth Technical Guide to the Physical and Chemical Properties of **Empagliflozin-d4**

## Abstract

**Empagliflozin-d4** is the deuterium-labeled version of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This technical guide provides a comprehensive overview of the physical and chemical properties of **Empagliflozin-d4**, intended for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, and solubility, with quantitative data presented in structured tables. Furthermore, it outlines experimental protocols for its analysis and visualizes key biological pathways and experimental workflows using Graphviz diagrams.

## Introduction

Empagliflozin is a medication used in the management of type 2 diabetes mellitus.<sup>[1]</sup> Its deuterated analog, **Empagliflozin-d4**, serves as a crucial internal standard for the quantification of Empagliflozin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).<sup>[2][3]</sup> The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement in pharmacokinetic and metabolic studies.<sup>[4][5]</sup> This guide focuses on the core physical and chemical properties of this stable isotope-labeled compound.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Empagliflozin-d4** are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

### Chemical Identification

Property	Value
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Synonyms	(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol, BI 10773-d4
CAS Number	2749293-95-4
Molecular Formula	C <sub>23</sub> H <sub>23</sub> D <sub>4</sub> ClO <sub>7</sub>
Appearance	White to Off-white Solid

### Physicochemical Data

Property	Value
Molecular Weight	454.93 g/mol
Monoisotopic Mass	454.1696379 Da
Purity	≥98%, ≥99% deuterated forms (d1-d4)
Boiling Point	Data not available for Empagliflozin-d4. (For non-deuterated Empagliflozin: 665°C)
Melting Point	Data not available for Empagliflozin-d4. (For non-deuterated Empagliflozin: 356°C)

## Solubility and Storage

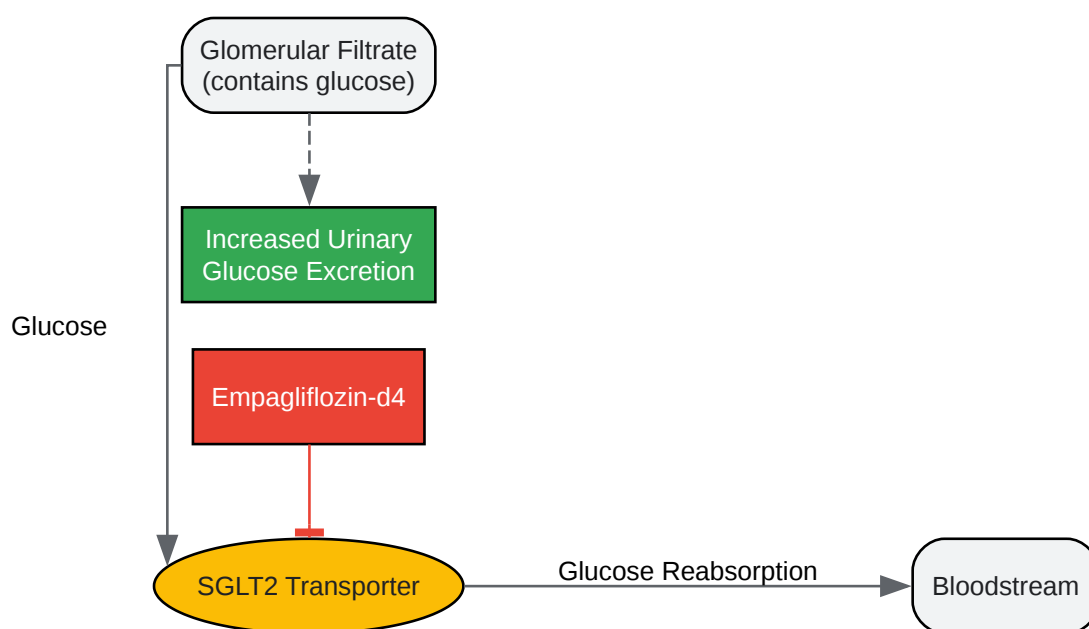
Proper solubility and storage are critical for maintaining the integrity and stability of **Empagliflozin-d4**.

Parameter	Details
Solubility	Soluble in DMSO and Methanol. In DMSO, solubility is reported as 50 mg/mL (109.91 mM), may require sonication.
Storage (Solid)	Store at -20°C for long-term (up to 3 years). Can be stored at 4°C for up to 2 years. Recommended to store under an inert atmosphere.
Storage (In Solvent)	Store at -80°C for up to 6 months. Store at -20°C for up to 1 month.

## Mechanism of Action and Metabolic Pathways

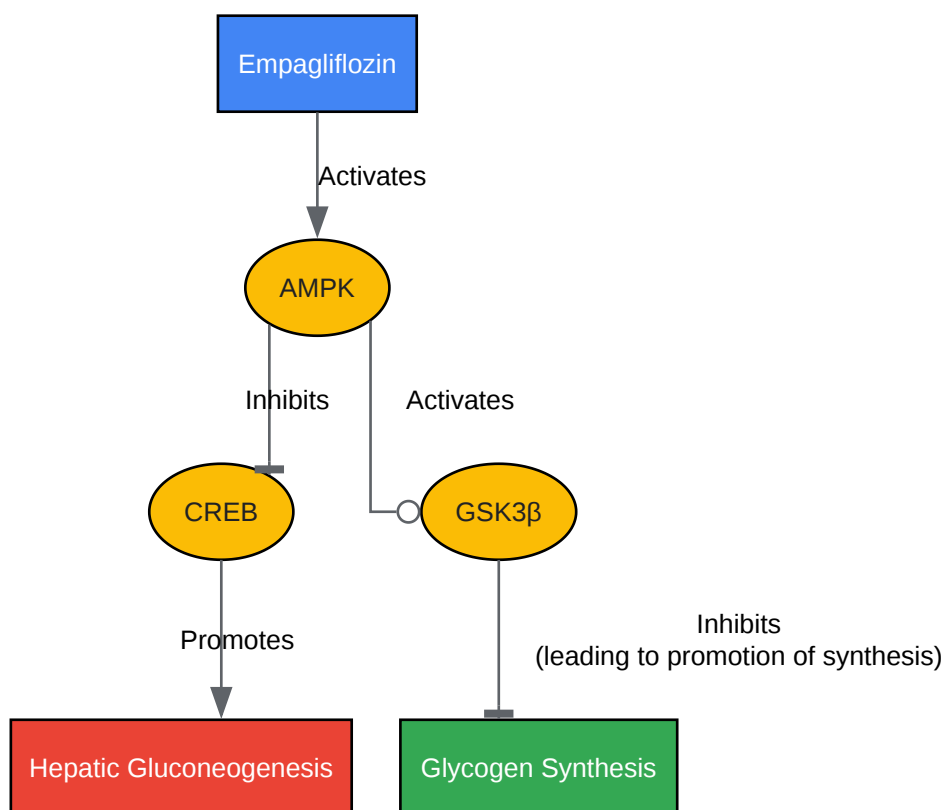
Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism is independent of insulin secretion.

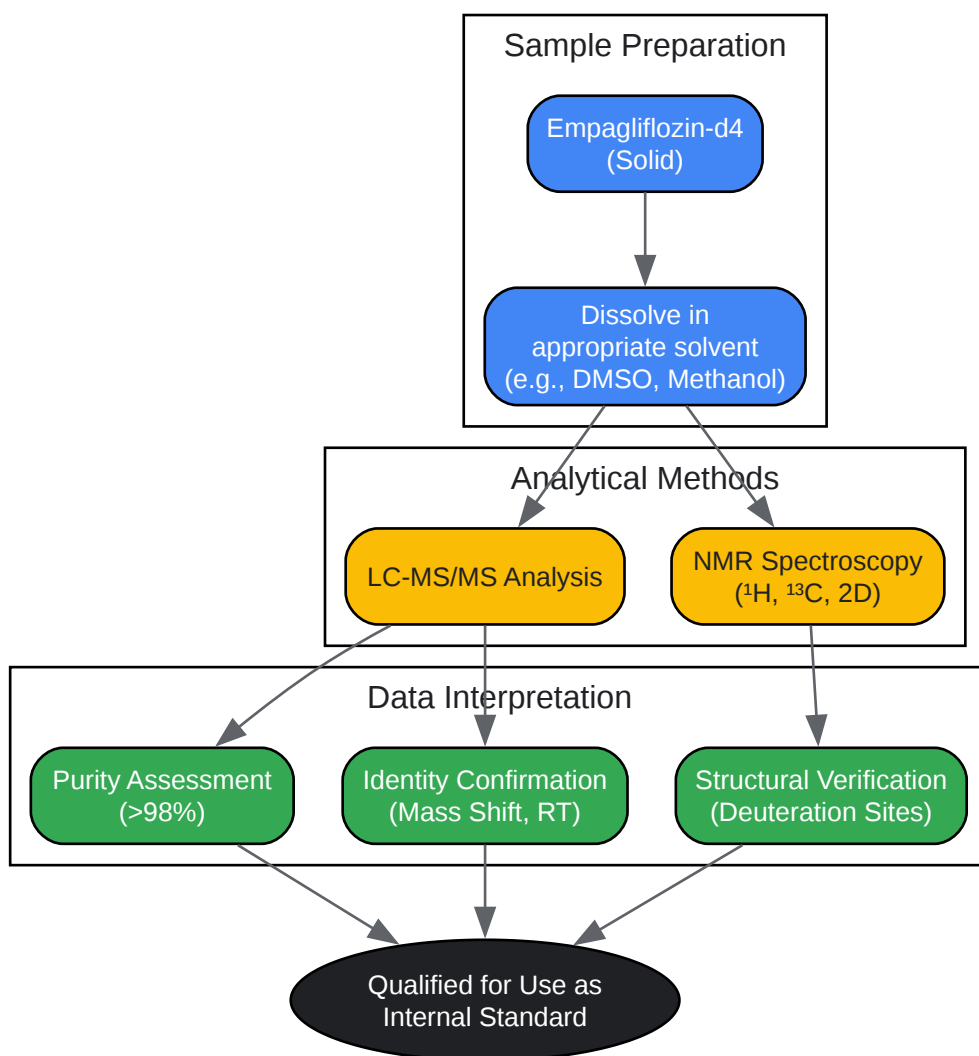
Beyond its primary role in glycemic control, Empagliflozin has been shown to influence other metabolic pathways. Studies suggest it can inhibit hepatic gluconeogenesis and promote glycogen synthesis through the AMPK/CREB/GSK3 $\beta$  signaling pathway.



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**Figure 1:** Mechanism of Action of Empagliflozin via SGLT2 Inhibition.





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